molecular formula C7H5NS3 B2744873 4-(2-Thienyl)-1,3-thiazole-2-thiol CAS No. 52561-04-3

4-(2-Thienyl)-1,3-thiazole-2-thiol

Cat. No. B2744873
CAS RN: 52561-04-3
M. Wt: 199.3
InChI Key: XQKXMSMXFMHYTE-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of larger chemical groups including thiamine (vitamin B1) and penicillins .


Synthesis Analysis

Thiazoles can be synthesized using the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and α-haloamides .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with alternating carbon and nitrogen atoms, and a sulfur atom replacing one of the carbons .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

Thiazoles are aromatic compounds and are often found in biologically active molecules. They have the ability to participate in hydrogen bonding, which can influence their physical and chemical properties .

Scientific Research Applications

Synthesis of Organotin Derivatives

The compound “4-(2-Thienyl)-1,3-thiazole-2-thiol” can be used in the synthesis of organotin (IV) derivatives . These derivatives have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively .

Antimicrobial Applications

The synthesized organotin (IV) derivatives of “4-(2-Thienyl)-1,3-thiazole-2-thiol” have shown antimicrobial activities against different strains of bacteria and fungi . They work by interfering with the ability of bacteria to form cell walls, keeping unwanted substances from entering their cells and stopping the contents of their cells from leaking out .

Antitumor Applications

Organotin (IV) carboxylates, which can be synthesized using “4-(2-Thienyl)-1,3-thiazole-2-thiol”, are being studied for their antitumor applications . They may find possible scope to be used as an effective antitumor drug .

Electro-optical Applications

Thiophene carboxylic acids and their derivatives, including “4-(2-Thienyl)-1,3-thiazole-2-thiol”, are known for their role in electro-optical applications . They possess corrosion inhibition abilities of many metals in acid solutions .

Synthesis of Terpyridine Derivatives

“4-(2-Thienyl)-1,3-thiazole-2-thiol” can be used in the synthesis of terpyridine derivatives . This ligand not only features a thiophene ring but also possesses two chlorine atoms on the outer pyridine rings, which allow for future functionalization .

Applications in Material Science

Terpyridine complexes that are substituted with a thiophene ring, which can be synthesized using “4-(2-Thienyl)-1,3-thiazole-2-thiol”, find many possible applications in material science . The thiophene heterocycle allows for the formation of polymeric materials through electrochemical polymerization .

Safety and Hazards

Like all chemicals, handling thiazoles should be done with appropriate safety measures. Some thiazole compounds may be corrosive or harmful if inhaled .

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their prevalence in biologically active compounds. Future research may focus on developing new synthetic methods, exploring their biological activity, and designing new drug candidates .

properties

IUPAC Name

4-thiophen-2-yl-3H-1,3-thiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXMSMXFMHYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)-1,3-thiazole-2-thiol

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